molecular formula C3HF3N2O B2749628 2-(Trifluoromethyl)-1,3,4-oxadiazole CAS No. 1260901-93-6

2-(Trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2749628
CAS No.: 1260901-93-6
M. Wt: 138.049
InChI Key: YZCWIYKNMQVWKM-UHFFFAOYSA-N
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Description

The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its stability and ability to modify the properties of molecules .


Synthesis Analysis

While specific synthesis methods for “2-(Trifluoromethyl)-1,3,4-oxadiazole” are not available, similar compounds like 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles have been synthesized via condensation of diamines or amino (thio)phenols with CF3CN .


Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group. This property can influence the reactivity and physical properties of the molecules it is part of .


Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, they can be involved in transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can vary. For example, 2-(Trifluoromethyl)phenyl isothiocyanate is a liquid at room temperature with a density of 1.282 g/mL at 25 °C .

Scientific Research Applications

Green Synthetic Methods

A study by Zhu et al. (2015) developed a green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles, using hydrazides and highly reactive 1,1-dichloro-2-nitroethene. This eco-friendly protocol features high yields, simple purification, water-based reaction medium, energy efficiency, and no catalyst addition (Zhu, F.-J., Zou, Minming, Shao, X., & Li, Zhong, 2015).

Improved Synthesis for Precursors

Grünebaum et al. (2016) described an improved synthesis of various 1,3,4-oxadiazoles, including 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, as precursors for corresponding 1,2,4-triazoles. This process involved ring-opening reactions and was characterized using NMR spectroscopy and differential scanning calorimetry (Grünebaum, M., Gerlitz, A. I., Buchheit, Annika, Jeschke, S., Daniliuc, C., & Wiemhöfer, H., 2016).

Copper-Catalyzed Oxidative Trifluoromethylation

Chu and Qing (2012) explored copper-catalyzed oxidative trifluoromethylation of heteroarenes, including 1,3,4-oxadiazoles. This method, using CF3SiMe3, offers a route to synthesize trifluoromethylated 1,3,4-oxadiazoles, important in pharmaceutical and agrochemical areas (Chu, L., & Qing, F., 2012).

Applications in Insecticidal Activity

Cao et al. (2002) synthesized 2-(5-(trifluoromethyl)pyridyloxymethyl)-1,3,4-oxadiazoles and found that compounds with fluorine on the benzene ring showed significant insecticidal activity against armyworms (Cao, S., Qian, X., Song, G., & Huang, Qingchun, 2002).

Characterization and Crystal Structure Analysis

Kettner et al. (2015) reported on the synthesis, characterization, and crystal structure of bi-oxadiazole derivatives featuring the trifluoromethyl group. These compounds were evaluated for their suitability in energetic materials (Kettner, M., Klapötke, T., Witkowski, Tomasz G., & von Hundling, Felix, 2015).

Electroluminescent Material Synthesis

Zhou et al. (2006) investigated 1,3,4-oxadiazole-based heterocyclic compounds as electroluminescent materials. They synthesized 1,3,4-oxadiazole-1,2,3-triazole hybrids as potential electroluminescent materials and explored the effect of modification of the 1,2,3-triazole moiety (Zhou, Jiaxiang, Wong, F., Chen, Chun-Yen, & Yeh, M., 2006).

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its context. For example, Triflusal, a platelet aggregation inhibitor, inhibits cycloxygenase-1 (COX-1) in platelets .

Safety and Hazards

Trifluoromethyl-containing compounds can have various safety and hazard profiles. For example, 2-(Trifluoromethyl)phenyl isothiocyanate is considered hazardous and can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The use of trifluoromethyl groups in pharmaceuticals and agrochemicals is a growing field of research. Future directions may include the development of new synthesis methods, the exploration of new applications, and the study of the properties of these compounds .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2O/c4-3(5,6)2-8-7-1-9-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCWIYKNMQVWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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